molecular formula C22H35NO3 B1235513 2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid

2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid

Cat. No.: B1235513
M. Wt: 361.5 g/mol
InChI Key: YLEARPUNMCCKMP-CGRWFSSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-oxoeicosa-5,8,11,14-tetraenylamino)acetic acid is a N-acyl-amino acid.

Scientific Research Applications

Synthesis and Biochemical Applications

  • Synthesis of Undecagold Cluster Molecules : Derivatives of heptakis[4,4',4"-phosphinidynetris(benzenemethanamine)]undecagold have been synthesized, including complexes with a single free primary amino group and derivatives suitable for alkylating proteins in preparation for electron microscopy (Yang, Reardon, & Frey, 1984).

  • Synthesis of Long Chain Fatty Acids : This compound has been used in the synthesis of fatty acids of the n-3 and n-6 families, containing a photoactive conjugated tetraene group near the carboxylate, potentially useful for tracking fatty acid movements in cells using fluorescence techniques (Kuklev & Smith, 2004).

  • Synthesis of Tetra-deuterated pAEA : A labile intermediate phospho-anandamide has been synthesized for quantitation in novel biosynthetic pathways (Cheng et al., 2008).

Inhibition and Oxidation Studies

  • Inhibitors of Monoacylglycerol Hydrolysis : A series of heterocyclic analogues based on the structure of this compound were synthesized and tested as inhibitors, offering insights for drug development (Cisneros et al., 2007).

  • Oxidation Catalyzed by Lipoxygenase : The compound has been involved in studies of oxidation of modified fatty acids, aiding in the understanding of enzyme-catalyzed reactions (Easton et al., 2001).

Synthesis of Marine Lipid Hydrocarbons

  • Marine Lipid Hydrocarbons Synthesis : Starting from a related acid, syntheses of naturally occurring hydrocarbons have been accomplished, contributing to the understanding of marine lipid biochemistry (Holmeide, Skattebol, & Sydnes, 2001).

Properties

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid

InChI

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6+,10-9+,13-12+,16-15+

InChI Key

YLEARPUNMCCKMP-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCC(=O)O

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid
Reactant of Route 6
2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid

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